N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
CAS No.: 476664-12-7
Cat. No.: VC4445222
Molecular Formula: C22H20N2O4S2
Molecular Weight: 440.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476664-12-7 |
|---|---|
| Molecular Formula | C22H20N2O4S2 |
| Molecular Weight | 440.53 |
| IUPAC Name | N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H20N2O4S2/c1-3-28-18-10-4-15(5-11-18)12-19-21(27)24(22(29)30-19)13-20(26)23-17-8-6-16(7-9-17)14(2)25/h4-12H,3,13H2,1-2H3,(H,23,26)/b19-12- |
| Standard InChI Key | ZIWGHSWEXBXBEP-UNOMPAQXSA-N |
| SMILES | CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound belonging to the thiazolidine class. It features a thiazolidine ring, an ethoxyphenyl group, and an acetylphenyl moiety, contributing to its potential biological activities and applications in medicinal chemistry. The compound's unique structure suggests it may exhibit significant pharmacological properties, similar to other thiazolidine derivatives, which are often studied for their anti-inflammatory and anticancer activities.
Synthesis
The synthesis of N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step reactions. These may include condensation reactions, cyclization steps, and purification processes like recrystallization or chromatography to isolate the desired product in high purity. Specific conditions such as controlled temperature and pH are crucial for optimal yields.
Synthesis Steps
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Starting Materials: Typically involve commercially available reagents.
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Reaction Conditions: Controlled temperature and pH.
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Purification: Recrystallization or chromatography.
Potential Applications
Thiazolidine derivatives, including N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, are of interest in medicinal chemistry due to their potential anti-inflammatory and anticancer properties. These compounds can interact with multiple biological targets, making them candidates for further research in drug development.
Potential Applications Table
| Application | Description |
|---|---|
| Anti-inflammatory | Interaction with inflammation pathways |
| Anticancer | Potential activity against cancer cells |
Future Research Directions
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Biochemical Assays: To determine specific biological targets.
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Molecular Docking: To predict interactions with enzymes or receptors.
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In Vivo Studies: To assess efficacy and safety in animal models.
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